Mito-CCY: A Technical Guide to a Mitochondria-Targeted Photothermogenic Photosensitizer
Mito-CCY: A Technical Guide to a Mitochondria-Targeted Photothermogenic Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-CCY is a novel, mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe designed for applications in photothermal therapy (PTT). Its unique chemical structure facilitates selective accumulation within the mitochondria of cells. Upon irradiation with NIR light, Mito-CCY exhibits high photothermal conversion efficiency, leading to localized hyperthermia and the generation of reactive oxygen species (ROS). This dual action induces cytotoxicity and triggers apoptotic pathways, making Mito-CCY a promising candidate for targeted cancer therapy. This document provides a comprehensive overview of Mito-CCY, including its chemical structure, photophysical properties, and detailed protocols for its application in cell-based assays.
Core Concepts
Mito-CCY is a specialized fluorescent dye engineered to specifically target mitochondria, the powerhouses of the cell.[1] It belongs to the cryptocyanine class of molecules, which are known for their strong absorption in the near-infrared (NIR) spectrum.[2] The key features of Mito-CCY are its mitochondria-targeting moiety and its high photothermal conversion efficiency. The targeting is achieved through a lipophilic cation, which is drawn across the mitochondrial membrane by the organelle's negative membrane potential. Once localized in the mitochondria, Mito-CCY can be activated by NIR light, which has the advantage of deeper tissue penetration and reduced phototoxicity to surrounding healthy tissues compared to visible light.
Upon excitation, Mito-CCY efficiently converts the absorbed light energy into heat, a process known as photothermal conversion.[2] This localized temperature increase can induce hyperthermia in the target cells, leading to protein denaturation and cell death.[3] Furthermore, this localized heating can also lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative stress and damage to cellular components, ultimately triggering apoptosis, or programmed cell death.[2]
Chemical Structure and Properties
Mito-CCY is characterized by a core cryptocyanine structure, which is responsible for its NIR absorption and fluorescence properties. Appended to this core is a triphenylphosphonium (TPP) cation, a well-established mitochondria-targeting group.
Chemical Structure of Mito-CCY
Physicochemical and Photophysical Properties of Mito-CCY
The following table summarizes the key quantitative data for Mito-CCY, providing a basis for its application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 1382.04 g/mol | |
| Formula | C₇₇H₆₇Br₃N₄P⁺ | |
| Absorption Maximum (λmax) | ~710 nm (in DMSO) | |
| Emission Maximum (λem) | ~740 nm (in DMSO) | |
| Molar Extinction Coefficient (ε) | High in the NIR region | |
| Photothermal Conversion Efficiency (η) | Approximately 9.5% |
Synthetic Strategy
The synthesis of Mito-CCY involves a multi-step process, beginning with the alkylation of 4-methylquinoline, followed by the introduction of a formamidine group and subsequent extension of the π-conjugated system to form the cryptocyanine core. The final step involves the attachment of the triphenylphosphonium targeting moiety. While a detailed, step-by-step protocol is proprietary to its developers, the general synthetic scheme provides a roadmap for its chemical synthesis.
Experimental Protocols
The following are detailed, adaptable protocols for key experiments involving Mito-CCY. These protocols are intended to serve as a starting point and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment with Mito-CCY
This protocol describes the general procedure for culturing HeLa cells and treating them with Mito-CCY for subsequent assays.
Materials:
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HeLa cells
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
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Mito-CCY stock solution (e.g., 1 mM in DMSO)
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Phosphate-buffered saline (PBS)
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Cell culture plates or flasks
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Incubator (37°C, 5% CO₂)
Procedure:
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Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
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Seed cells into the appropriate culture plates (e.g., 96-well plates for MTT assay, glass-bottom dishes for microscopy) at a density that will result in 70-80% confluency at the time of the experiment.
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Allow the cells to adhere and grow for 24 hours.
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Prepare the desired concentration of Mito-CCY working solution by diluting the stock solution in fresh, serum-free cell culture medium.
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Remove the culture medium from the cells and wash once with PBS.
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Add the Mito-CCY working solution to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
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For photothermal studies, irradiate the cells with a 730 nm laser at the desired power density (e.g., 2.3 W/cm²) for a specified duration (e.g., 5 minutes). Control groups should include cells treated with Mito-CCY but not irradiated, and cells that are neither treated nor irradiated.
Confocal Microscopy for Mitochondrial Localization
This protocol outlines the procedure for visualizing the subcellular localization of Mito-CCY using confocal microscopy.
Materials:
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HeLa cells cultured on glass-bottom dishes
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Mito-CCY
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MitoTracker Green FM (as a mitochondrial co-stain)
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Hoechst 33342 (as a nuclear stain)
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Live-cell imaging medium
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Confocal microscope with appropriate lasers and filters
Procedure:
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Culture and treat HeLa cells with Mito-CCY as described in Protocol 4.1.
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During the last 15-30 minutes of incubation with Mito-CCY, add MitoTracker Green FM (e.g., 100 nM) and Hoechst 33342 (e.g., 1 µg/mL) to the culture medium for co-localization studies.
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Wash the cells twice with pre-warmed live-cell imaging medium.
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Add fresh live-cell imaging medium to the cells.
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Image the cells using a confocal microscope.
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Excite Hoechst 33342 with a 405 nm laser and collect emission at ~460 nm.
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Excite MitoTracker Green FM with a 488 nm laser and collect emission at ~515 nm.
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Excite Mito-CCY with a 633 nm or similar laser and collect emission at >700 nm.
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-
Acquire images and analyze the co-localization of the Mito-CCY signal with the MitoTracker Green FM signal.
Assessment of Photothermal Cytotoxicity using an MTT Assay
This protocol describes how to quantify the cytotoxic effects of Mito-CCY-mediated photothermal therapy using a colorimetric MTT assay.
Materials:
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HeLa cells cultured in a 96-well plate
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Mito-CCY
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and treat with various concentrations of Mito-CCY, with and without NIR irradiation, as described in Protocol 4.1.
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After the treatment period (e.g., 24 hours post-irradiation), add 10 µL of MTT solution to each well.
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Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.
Quantitative Data on Photothermal Cytotoxicity of Mito-CCY in HeLa Cells
| Mito-CCY Concentration (µM) | Irradiation (730 nm, 2.3 W/cm², 5 min) | Cell Viability (%) |
| 10 | No | ~100 |
| 10 | Yes | ~20 |
| 5 | Yes | ~40 |
| 2.5 | Yes | ~60 |
| 1.25 | Yes | ~80 |
Detection of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS generation.
Materials:
-
HeLa cells cultured in a 96-well plate or on glass-bottom dishes
-
Mito-CCY
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DCFH-DA stock solution (e.g., 10 mM in DMSO)
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Serum-free medium
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Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture and treat HeLa cells with Mito-CCY and NIR irradiation as described in Protocol 4.1.
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After treatment, wash the cells once with serum-free medium.
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Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
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Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
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Wash the cells twice with PBS.
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Add PBS to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Analysis of Mitochondrial Membrane Potential using a JC-1 Assay
This protocol utilizes the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.
Materials:
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HeLa cells
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Mito-CCY
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JC-1 Assay Kit
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FCCP or CCCP (as a positive control for depolarization)
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Flow cytometer or fluorescence microscope
Procedure:
-
Culture and treat HeLa cells with Mito-CCY and NIR irradiation as described in Protocol 4.1. Include a positive control group treated with an uncoupler like FCCP (e.g., 10 µM for 15 minutes).
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Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-5 µM in assay buffer or medium).
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Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
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Wash the cells with assay buffer.
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Analyze the cells using a flow cytometer or fluorescence microscope.
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Flow Cytometry: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is a measure of mitochondrial depolarization.
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Fluorescence Microscopy: Healthy cells will display red fluorescent mitochondria, while apoptotic cells will have green fluorescent mitochondria.
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Signaling Pathways and Experimental Workflows
The cytotoxic effect of Mito-CCY is primarily attributed to the generation of ROS upon photoirradiation, which in turn triggers the intrinsic pathway of apoptosis.
Proposed Signaling Pathway of Mito-CCY Induced Apoptosis
Caption: Proposed signaling pathway of Mito-CCY-induced apoptosis.
Experimental Workflow for Assessing Mito-CCY Efficacy
Caption: General experimental workflow for evaluating Mito-CCY.
Conclusion
Mito-CCY represents a significant advancement in the development of targeted photothermal agents. Its ability to selectively accumulate in mitochondria and induce localized cytotoxicity upon NIR irradiation offers a promising strategy for cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of Mito-CCY in their own experimental systems. Further research into the in vivo efficacy and safety of Mito-CCY is warranted to translate its therapeutic potential into clinical applications.
